Luteolin 7-galactoside
Description
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFNSGRTCBGNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5373-11-5, 68321-11-9 | |
| Record name | Luteolin-7-glucosid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Luteolin 7-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Semi-Synthetic Derivatization from Flavanone Precursors
The semi-synthetic route leveraging flavanone precursors like hesperidin represents a scalable method for producing luteolin derivatives. A patented approach (WO2015124113A1) outlines a two-step process involving dehydrogenation and demethylation to convert hesperidin into luteolin glycosides . While the primary product is luteolin-7-O-rutinoside, modifications to the glycosylation step could theoretically yield luteolin 7-galactoside. Key reaction conditions include:
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Dehydrogenation : Hesperidin is reacted with pyridine, aluminum trichloride, and iodine in methanol at 80°C for 6 hours, forming a homogenous solution .
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Demethylation : The intermediate undergoes closed distillation at elevated temperatures (80–180°C) to remove methyl groups, yielding glycosylated luteolin derivatives .
Although this method achieves yields of 60–75% for rutinoside, substituting the glycosyl donor with galactose precursors (e.g., UDP-galactose) in subsequent hydrolysis steps could redirect synthesis toward this compound .
Enzymatic Glycosylation Using Glycosyltransferases
Enzymatic methods offer regioselective glycosylation with high efficiency. A study on Cucurbita moschata glycosyltransferase (CmGT) demonstrated the enzyme’s ability to catalyze luteolin-7-O-glucoside synthesis via UDP-glucose . By analogy, employing UDP-galactose as the sugar donor with a galactosyltransferase could produce this compound. Key parameters include:
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Optimal Conditions : 40°C, pH 8.5, and UDP-galactose concentration of 1.25 g/L .
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Directed Evolution : Mutant enzymes (e.g., CmGT-S16A-T80W) enhance catalytic efficiency (), suggesting potential for galactoside production with similar engineering .
This approach avoids protective-group chemistry, enabling single-step synthesis with theoretical yields exceeding 90% under optimized conditions .
Microbial Biotransformation in Hydrophilic Solvents
Biotransformation using microbial cells in dimethyl sulfoxide (DMSO)-enhanced media has been validated for luteolin glucosides . Bacillus cereus A46 cells demonstrated 90–98% conversion rates in 5–20% DMSO, producing multiple glycosides . Adapting this system with galactose-containing growth media or engineered galactosyltransferase pathways could yield this compound. Critical factors include:
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Solubility Enhancement : DMSO (10–15% v/v) increases luteolin solubility, facilitating enzymatic access .
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Glycosyl Donor Supplementation : Adding UDP-galactose to the reaction mixture directs glycosylation toward galactoside formation .
Extraction and Purification from Natural Sources
While synthetic methods dominate industrial production, extraction from plants like Schisandra chinensis and Dendranthema morifolium remains relevant. An optimized ionic liquid-enzyme system achieved luteolin extraction efficiencies of 99.6% using 0.53 mol/L ionic liquids and 13.31% enzyme addition . For this compound, similar protocols could be applied with adjustments to target polar glycosides:
| Parameter | Optimal Value |
|---|---|
| Ionic liquid concentration | 0.53 mol/L |
| Enzyme addition | 13.31% |
| Ultrasonic time | 150 min |
Post-extraction, macroporous resin chromatography (e.g., D101 or AB-8) isolates this compound from crude extracts, with purity confirmed via NMR and HPLC .
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Semi-synthetic | 60–75 | High | Moderate |
| Enzymatic | 90–96 | Moderate | Low |
| Microbial | 85–98 | High | Low |
| Extraction | 70–92 | Low | High |
| Chemical | 50–65 | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
Cynaroside undergoes various chemical reactions, including oxidation and reduction. The primary oxidation step occurs on the 1,2-dihydroxybenzene subunit, leading to the formation of an unstable semiquinone anion radical .
Common Reagents and Conditions
Common reagents used in the oxidation of cynaroside include dimethyl sulfoxide (DMSO) and electron paramagnetic resonance (EPR) spectroscopy to follow the oxidation reactions .
Major Products
The major products formed from the oxidation of cynaroside include semiquinone anion radicals, which are unstable and can further react to form other compounds .
Scientific Research Applications
Pharmacological Applications
Luteolin 7-galactoside exhibits several pharmacological properties that make it a candidate for various therapeutic applications.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties. It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help in scavenging reactive oxygen species (ROS) and reducing oxidative stress .
Anti-Inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory cytokines and pathways, including nuclear factor-kappa B (NF-κB) signaling. This inhibition can potentially mitigate chronic inflammatory conditions .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : It induces apoptosis in cancer cells and causes cell cycle arrest, particularly during the G1 phase. This is achieved through the modulation of various signaling pathways related to cancer progression .
- Case Study : A study on Ziziphus nummularia extracts containing this compound showed promising results in inhibiting tumor growth in vitro by disrupting tubulin polymerization, suggesting its potential as an anti-cancer agent .
Diabetes Management
This compound has been investigated for its effects on glucose metabolism:
- Hypoglycemic Effects : In animal models, it has shown the ability to lower blood glucose levels by inhibiting enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion .
- Wound Healing : Its application has been noted in enhancing wound healing processes impaired by diabetes, indicating its role in managing diabetic complications .
Data Table: Summary of Biological Activities
Mechanism of Action
Cynaroside exerts its effects through various molecular targets and pathways. For instance, in colorectal cancer, it inhibits cell proliferation by downregulating cell division cycle 25A (CDC25A) and inducing G1 cell cycle arrest . In gastric cancer, it blocks the MET/AKT/mTOR axis, inhibiting cell growth, migration, and invasion . Additionally, cynaroside modulates the AMPK/SIRT3/Nrf2 pathway to counter doxorubicin-induced cardiomyocyte injury .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Luteolin 7-galactoside belongs to a class of luteolin derivatives differentiated by glycosylation patterns. Below is a detailed comparison with key analogs:
Structural and Functional Differences
Key Structural Insights :
- Positional Specificity : Glycosylation at the 7-position preserves the flavone’s planar structure, critical for π-π stacking interactions with viral proteases .
Molecular Docking and Dynamics
SARS-CoV-2 Mpro Binding (Docking Scores and Stability) :
Findings :
- This compound exhibits the weakest binding affinity to SARS-CoV-2 Mpro among the three compounds, correlating with higher RMSD/RMSF fluctuations during molecular dynamics (MD) simulations .
- Rutin’s rutinose moiety enables multivalent hydrogen bonding, stabilizing its interaction with Mpro .
Pharmacokinetic and Toxicity Profiles
ADMET Properties :
Key Observations :
- This compound violates 2 Lipinski rules (molecular weight >500 Da, high hydrogen bond donors) but shows better blood-brain barrier permeation than rutin .
- Unlike luteolin 7-glucoside, it lacks CYP450 inhibition, reducing drug-drug interaction risks .
Multitarget Binding and Therapeutic Potential
While this compound underperforms in Mpro binding, it exhibits broad-spectrum interactions with other SARS-CoV-2 targets (e.g., ACE2, TMPRSS2, PLpro) . For example:
In contrast, luteolin 7-glucoside demonstrates direct antiviral activity against SARS-CoV-2 due to stronger active-site interactions .
Biological Activity
Luteolin 7-galactoside (LUT-7G) is a flavonoid glycoside that has garnered attention for its potential health benefits, particularly in the realms of anti-inflammatory and antioxidant activities. This article synthesizes recent research findings on the biological activity of LUT-7G, highlighting its mechanisms of action, efficacy in various models, and implications for health.
Chemical Structure and Bioavailability
This compound is a glycosidic form of luteolin, a naturally occurring flavonoid. Its structure allows it to be partially absorbed in the gut without hydrolysis, which contributes to its biological activity. The bioavailability of LUT-7G can differ significantly from its aglycone counterpart, luteolin, influencing its pharmacological effects in vivo and in vitro .
1. Antioxidant Properties
LUT-7G exhibits potent antioxidant activity by modulating key signaling pathways:
- Nrf2/MAPK Pathway : Research indicates that LUT-7G enhances the expression of heme oxygenase-1 (HO-1), a critical enzyme in the antioxidant defense system. This effect is mediated through the nuclear translocation of Nrf2 and activation of mitogen-activated protein kinases (MAPKs) .
- Reactive Oxygen Species (ROS) Inhibition : LUT-7G significantly reduces ROS generation in endothelial cells, which is crucial for mitigating oxidative stress associated with cardiovascular diseases .
2. Anti-inflammatory Effects
LUT-7G has demonstrated significant anti-inflammatory properties:
- STAT3 Pathway Inhibition : Studies reveal that LUT-7G inhibits the STAT3 signaling pathway, leading to decreased expression of pro-inflammatory cytokines. This mechanism is particularly relevant in endothelial cells and may have implications for cardiovascular health .
- Cytokine Modulation : The flavonoid reduces levels of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are often upregulated during inflammatory responses .
In Vitro Studies
In vitro experiments using human umbilical vein endothelial cells (HUVECs) have shown that LUT-7G reduces cell proliferation by inducing a G1 phase arrest in the cell cycle. This cytostatic effect correlates with a decrease in inflammatory cytokine production and ROS levels .
In Vivo Studies
A comparative study on mice demonstrated that both luteolin and LUT-7G provided hepatoprotective effects against galactosamine/lipopolysaccharide-induced liver injury. While luteolin exhibited stronger effects, LUT-7G still significantly reduced serum AST and ALT levels, indicating its protective role against acute liver damage .
Summary of Case Studies
| Study | Model | Key Findings |
|---|---|---|
| Palombo et al. (2021) | HUVECs | Inhibition of STAT3; reduced ROS generation; antiproliferative effects |
| Hwang et al. (2013) | RAW 264.7 cells | Induction of HO-1; modulation of Nrf2/MAPK signaling |
| Shanmugam et al. (2022) | Mice | Hepatoprotective effects; reduction in inflammatory markers |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
